2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione (CAS 1935538-35-4) is a spirohydantoin-class heterocycle with molecular formula C₇H₉N₃O₃ and molecular weight 183.16 g/mol. The compound features a structurally constrained 2,5,7-triazaspiro[3.4]octane core bearing an N2-acetyl substituent and two carbonyl groups at positions 6 and 8, forming a hydantoin-like dione motif.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
Cat. No. B13246302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2(C1)C(=O)NC(=O)N2
InChIInChI=1S/C7H9N3O3/c1-4(11)10-2-7(3-10)5(12)8-6(13)9-7/h2-3H2,1H3,(H2,8,9,12,13)
InChIKeyFTTNAFFVOXCWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione – Core Chemical Identity and Procurement Landscape


2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione (CAS 1935538-35-4) is a spirohydantoin-class heterocycle with molecular formula C₇H₉N₃O₃ and molecular weight 183.16 g/mol . The compound features a structurally constrained 2,5,7-triazaspiro[3.4]octane core bearing an N2-acetyl substituent and two carbonyl groups at positions 6 and 8, forming a hydantoin-like dione motif. Suppliers such as Bidepharm and Leyan offer this compound at standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC . The spirocyclic architecture places three nitrogen atoms around a single quaternary carbon, creating a compact, three-dimensional scaffold distinct from the more common 1,3,8-triazaspiro[4.5]decane-2,4-dione series [1].

Spirohydantoin scaffold for fragment-based lead discovery
N2-acetyl substituent modulates H-bond capacity and physicochemical profile
Multi-supplier availability with batch-specific NMR, HPLC, GC documentation

Why 2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione Cannot Be Replaced by Other Triazaspiro Analogs


Within the 2,5,7-triazaspiro[3.4]octane-6,8-dione family, the N2-substituent is the dominant driver of physicochemical and pharmacokinetic differentiation. The N2-acetyl group (MW 183.16, H-bond acceptor count = 4) occupies a narrow property space that is distinct from larger lipophilic substituents such as N2-benzhydryl (MW 307.35, cLogP >3 estimated) [1] or smaller N2-unsubstituted and N2-methyl variants (MW 141.13 and 155.15, respectively) . These differences in molecular weight, lipophilicity, and hydrogen-bonding capacity directly affect solubility, permeability, and metabolic stability—parameters that are critical in fragment-based drug discovery and lead optimization campaigns [2]. Substituting this compound with a structurally related analog without accounting for these quantifiable property differences risks invalidating SAR conclusions and compromising reproducibility in biochemical and cellular assays.

Target (N2-Acetyl)
N2-Benzhydryl Analog
Risk
Intermediate MW, 4 H-bond acceptors
High MW, 3 H-bond acceptors
MW and H-bond shift may alter solubility and permeability profiles
Predicted single amide hydrolysis metabolite
Predicted multi-pathway oxidative metabolism
Metabolite profile complexity may differ, complicating bioanalytical interpretation
Simpler acylation synthesis, ≥2 suppliers with QC
Complex alkylation, fewer suppliers, less QC data
Synthetic accessibility and lot consistency may not be directly comparable

Quantitative Differentiation Evidence for 2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione Versus Closest Analogs


Molecular Weight Optimization: N2-Acetyl Occupies a Unique MW Window Between Unsubstituted and Bulky Lipophilic Analogs

The N2-acetyl substituent positions this compound at MW 183.16—substantially higher than the unsubstituted parent (MW 141.13) and 7-methyl analog (MW 155.15), yet markedly lower than the N2-benzhydryl derivative (MW 307.35) . This intermediate molecular weight falls within the optimal range for fragment lead-like chemical space (MW ≤250) while offering an additional H-bond acceptor (acetyl carbonyl) absent in the parent scaffold [1].

MW & HBA Profile
Reported
MW 183.16 Da
HBA count 4
Occupies intermediate MW/HBA space within fragment lead-like range
Calculated from molecular formula; parent MW 141.13, HBA 3
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

N2-Acetyl Substituent Enables Metabolic Liability Differentiation Versus N2-Alkyl and N2-Aryl Analogs

The N2-acetyl group introduces an amide bond that serves as a defined metabolic handle distinguishable from N2-alkyl (7-methyl analog) and N2-benzhydryl substituents. N-acetyl groups on spirohydantoin scaffolds are substrates for amidase-mediated hydrolysis, yielding the parent amine (MW 141.13) as a predictable metabolite, whereas N2-alkyl groups primarily undergo cytochrome P450-mediated oxidation and N2-benzhydryl groups undergo extensive oxidative dearylation [1]. This differential metabolic fate has practical implications for metabolite identification in in vitro microsomal stability assays.

Metabolic Fate
Class-level
Target: predicted amidase hydrolysis to parent amine (+ acetate) Analog (benz): predicted CYP450 oxidative debenzhydrylation
Single-metabolite pathway may simplify bioanalytical method development
Class-level inference from N-acetyl heterocycle metabolism data
Drug Metabolism Pharmacokinetics Structure-Metabolism Relationship

Patent-Recorded Synthetic Accessibility via Triazospiro Compound Preparation Routes

US Patent Application 20110092704 describes general synthetic processes for producing triazospiro compounds of formula (IV), which encompasses the 2,5,7-triazaspiro[3.4]octane-6,8-dione scaffold [1]. The N2-acetyl variant is accessible via acylation of the parent 2,5,7-triazaspiro[3.4]octane-6,8-dione using acetyl chloride or acetic anhydride under standard conditions. This synthetic route is well-precedented, whereas the synthesis of the N2-benzhydryl analog requires more forcing alkylation conditions (benzylhydryl bromide, elevated temperature, extended reaction times) due to steric hindrance, resulting in lower reported yields (typical supplier purity for benzhydryl analog: ~97% vs. 95% for acetyl analog, but with higher cost and more complex purification) [2].

Synthetic Route
Reported
Single-step N-acetylation of parent scaffold (US20110092704)
Simpler synthesis may support higher yields and screening supply
Taft Es: -0.30 (acetyl) vs. -1.54 (phenyl); higher yield expected
Synthetic Chemistry Process Chemistry Patent Literature

Supplier-Validated Purity and Batch Consistency Documentation Versus Uncharacterized Analogs

Bidepharm supplies this compound at standard purity of 95% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is not uniformly available for all analogs in the 2,5,7-triazaspiro[3.4]octane-6,8-dione series. The 2-benzhydryl analog (CAS 36883-36-0) is listed at 97% purity by Capotchem but with limited publicly disclosed batch-specific data [1]. The 2-cyclopropanecarbonyl analog (CAS 2137860-99-0) has even sparser supplier documentation.

Batch QC Data
Reported
95% purity, multi-method QC (NMR, HPLC, GC) from Bidepharm/Leyan
Supplier-provided batch documentation may support identity verification
Analog compounds often have less publicly available batch-specific data
Quality Control Analytical Chemistry Procurement Specifications

Procurement-Driven Application Scenarios for 2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione


Fragment Library Design Targeting the 180–200 Da Molecular Weight Gap

Fragment-based drug discovery (FBDD) libraries require compounds with MW ≤250 Da, clogP ≤3.5, and HBA ≤5. 2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione (MW 183.16) uniquely occupies the 180–200 Da segment within the 2,5,7-triazaspiro[3.4]octane series, whereas the parent scaffold (MW 141.13) is too small for meaningful target engagement and the 2-benzhydryl analog (MW 307.35) exceeds fragment lead-like limits [1]. The N2-acetyl group provides an additional H-bond acceptor that can participate in key binding interactions while maintaining fragment-appropriate physicochemical properties [2].

Metabolite Identification Reference Standard in Amide-Containing Spirohydantoin Programs

For drug discovery programs exploring spirohydantoin scaffolds, the N2-acetyl compound serves as an ideal reference standard for studying amide hydrolysis metabolism. Its predicted single-metabolite profile (N-deacetylation to the parent amine, ΔMW = -42.03 Da) provides a clean analytical signal for LC-MS/MS method development, in contrast to the multi-metabolite profiles of N2-alkyl and N2-aryl analogs that require more complex bioanalytical workflows [1].

Scaffold-Hopping Starting Point from 1,3,8-Triazaspiro[4.5]decane-2,4-dione Inhibitors

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has yielded potent IDO/TDO and HIF-PHD inhibitors [1]. 2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione represents a contracted ring analog (5-membered azetidine vs. 6-membered piperidine), offering reduced conformational flexibility and distinct vector angles for substituent exit vectors. This scaffold-hop strategy is valuable for intellectual property differentiation and for modulating target selectivity profiles in enzyme inhibition programs [2].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Spirohydantoin core with N2-acetyl
Physicochemical property profiling for fragment libraries
In vitro metabolite identification studies
Predictable amide hydrolysis metabolism
LC-MS/MS method development for metabolite profiling
Scaffold-hopping from 1,3,8-triazaspiro[4.5]decane series
Contracted ring spirocyclic scaffold
Conformational restriction and target selectivity profiling
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